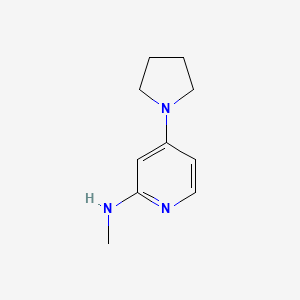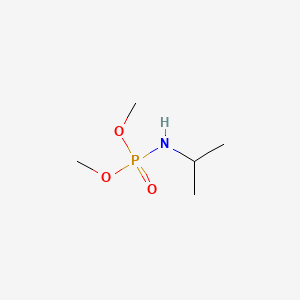![molecular formula C8H12ClO2P B14453196 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene CAS No. 77406-78-1](/img/structure/B14453196.png)
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and phosphorus atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorophosphine with a diol, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphorus atom can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Ring-Opening Reactions: The spirocyclic structure can be opened under certain conditions, leading to linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spiro compounds, while oxidation and reduction can lead to phosphine oxides or phosphines .
Scientific Research Applications
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene exerts its effects is primarily through its ability to interact with various molecular targets. The phosphorus atom can form strong bonds with other atoms, making it a versatile ligand in coordination chemistry. Additionally, the spirocyclic structure provides conformational rigidity, which can enhance binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane Spiro Compounds: Similar in structure but lack the phosphorus atom.
1,3-Dithiane Spiro Compounds: Contain sulfur instead of oxygen.
Bis(1,3-oxathiane) Spiro Compounds: Feature both oxygen and sulfur atoms in the ring system.
Uniqueness
3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is unique due to the presence of both oxygen and phosphorus atoms in its spirocyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
77406-78-1 |
|---|---|
Molecular Formula |
C8H12ClO2P |
Molecular Weight |
206.60 g/mol |
IUPAC Name |
3-chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C8H12ClO2P/c9-12-10-6-8(7-11-12)4-2-1-3-5-8/h1-2H,3-7H2 |
InChI Key |
CFRCPBUROWXMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1)COP(OC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


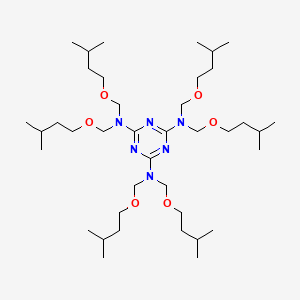
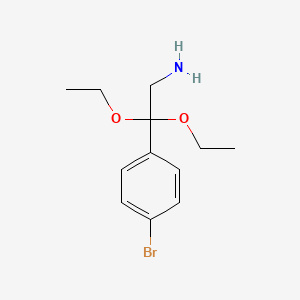

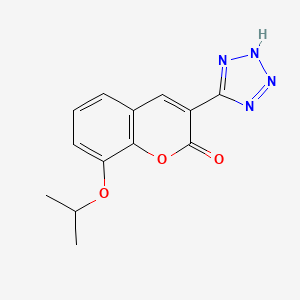
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

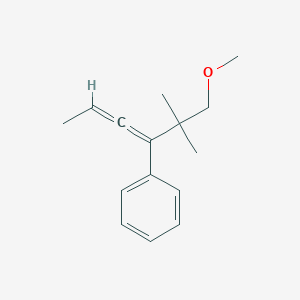



![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
